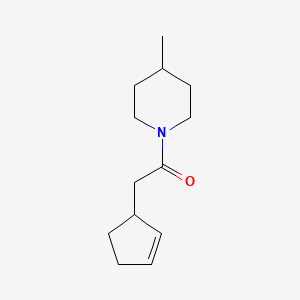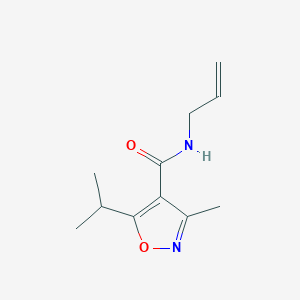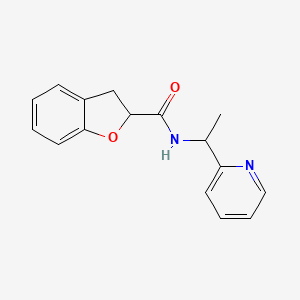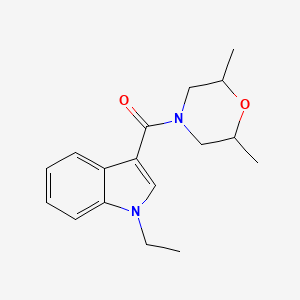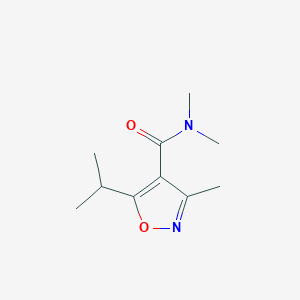
N,N,3-trimethyl-5-propan-2-yl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-trimethyl-5-propan-2-yl-1,2-oxazole-4-carboxamide, commonly known as TPOXX, is a small molecule antiviral drug that was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of human smallpox disease caused by the variola virus. TPOXX is a potent inhibitor of the viral replication process and has shown promising results in preclinical and clinical trials.
Mecanismo De Acción
TPOXX inhibits the viral DNA polymerase enzyme, which is essential for viral replication. The drug binds to the active site of the enzyme and prevents the incorporation of nucleotides into the growing DNA chain. This results in the inhibition of viral replication and the reduction of viral load in infected cells. TPOXX has a high selectivity index, which means that it is highly selective for the viral enzyme and has minimal toxicity to host cells.
Biochemical and Physiological Effects
TPOXX has been shown to have minimal adverse effects on the human body. The drug is well-tolerated and has a low risk of toxicity. In clinical trials, the most common side effects of TPOXX were headache, nausea, and abdominal pain, which were mild and self-limiting. TPOXX has no significant effect on the immune system and does not interfere with the host's ability to mount an immune response to the virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPOXX has several advantages for laboratory experiments. The drug is stable and easy to handle, and its mechanism of action is well-characterized. TPOXX can be used to study the replication cycle of orthopoxviruses and to develop new antiviral drugs that target the viral DNA polymerase enzyme. However, TPOXX has limitations in terms of its availability and cost. The drug is currently only available from the US government stockpile and is expensive to produce.
Direcciones Futuras
There are several future directions for TPOXX research. One area of interest is the development of new antiviral drugs that target the viral DNA polymerase enzyme. TPOXX can serve as a starting point for the design of novel compounds that have improved potency and selectivity. Another area of research is the use of TPOXX in combination with other antiviral drugs to enhance its efficacy and reduce the risk of drug resistance. Finally, TPOXX can be used to study the pathogenesis of orthopoxviruses and to develop new vaccines and therapeutics for these infections.
Conclusion
TPOXX is a promising antiviral drug that has shown efficacy against the variola virus and other orthopoxviruses. The drug has a well-characterized mechanism of action and minimal adverse effects on the human body. TPOXX has potential applications in biodefense and public health emergency preparedness. Further research is needed to develop new antiviral drugs and to explore the full potential of TPOXX as a tool for studying orthopoxvirus infections.
Métodos De Síntesis
TPOXX is synthesized from 3,3-dimethylacrylic acid and 3-amino-2,2-dimethylpropanol using a series of chemical reactions, including esterification, amidation, and oxazole formation. The final product is a white crystalline powder that is soluble in water and ethanol. The synthesis of TPOXX is a complex process that requires expertise in organic chemistry and pharmaceutical manufacturing.
Aplicaciones Científicas De Investigación
TPOXX has been extensively studied in preclinical and clinical trials for its efficacy against the variola virus, the causative agent of smallpox. The drug has been shown to significantly reduce the mortality rate and improve the overall survival rate of smallpox patients. TPOXX has also demonstrated activity against other orthopoxviruses, such as monkeypox and cowpox, in vitro and in animal models. The drug has potential applications in biodefense and public health emergency preparedness.
Propiedades
IUPAC Name |
N,N,3-trimethyl-5-propan-2-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)9-8(7(3)11-14-9)10(13)12(4)5/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZUPDPJCHOJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-trimethyl-5-propan-2-yl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515821.png)
![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)
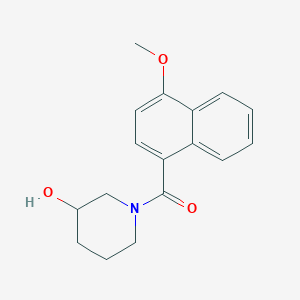
![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)
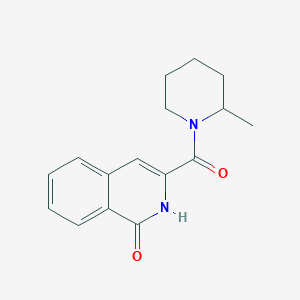
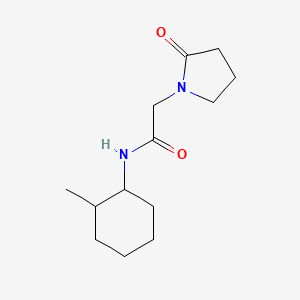
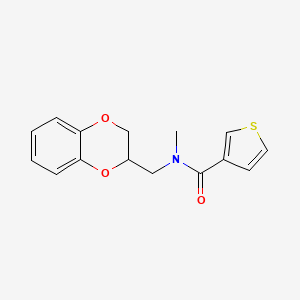
![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)
![cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515900.png)
![2-Cyclopent-2-en-1-yl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7515901.png)
